molecular formula C30H25PS B14487574 Tetraphenylphosphanium benzenethiolate CAS No. 65837-66-3

Tetraphenylphosphanium benzenethiolate

Cat. No.: B14487574
CAS No.: 65837-66-3
M. Wt: 448.6 g/mol
InChI Key: KFUAGGDOAXXVMI-UHFFFAOYSA-M
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Description

Tetraphenylphosphanium benzenethiolate is a chemical compound that consists of a tetraphenylphosphanium cation and a benzenethiolate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphanium benzenethiolate typically involves the reaction of tetraphenylphosphanium chloride with sodium benzenethiolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphanium benzenethiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tetraphenylphosphanium benzenethiolate involves its interaction with molecular targets through its benzenethiolate anion. The anion can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The tetraphenylphosphanium cation enhances the solubility and stability of the compound in organic solvents .

Comparison with Similar Compounds

  • Tetraphenylphosphanium chloride
  • Tetraphenylphosphanium bromide
  • Tetraphenylarsonium chloride

Comparison: Tetraphenylphosphanium benzenethiolate is unique due to the presence of the benzenethiolate anion, which imparts distinct reactivity and properties compared to other tetraphenylphosphanium salts. The benzenethiolate anion allows for specific interactions and reactions that are not possible with other anions, making it valuable in specialized applications .

Properties

CAS No.

65837-66-3

Molecular Formula

C30H25PS

Molecular Weight

448.6 g/mol

IUPAC Name

benzenethiolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C6H6S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1

InChI Key

KFUAGGDOAXXVMI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S-]

Origin of Product

United States

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